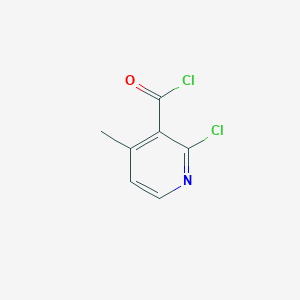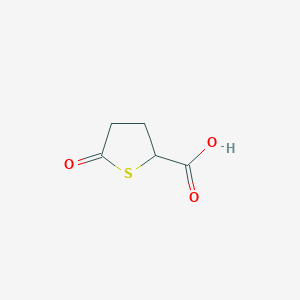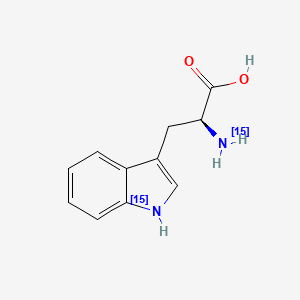
L-Tryptophan-15N2
Übersicht
Beschreibung
Synthesis Analysis
L-Tryptophan-15N2 can be synthesized through microbial fermentation, enzymatic conversion, or chemical methods. Microbial fermentation, particularly using Escherichia coli and Saccharomyces cerevisiae, is the preferred route due to its cost-effectiveness and environmental benefits .Molecular Structure Analysis
L-Tryptophan-15N2 has the same molecular structure as natural L-tryptophan, with the additional presence of nitrogen-15 isotopes. Its chemical formula is C11H12N2O2 .Chemical Reactions Analysis
L-Tryptophan-15N2 participates in various biochemical reactions, including protein synthesis, neurotransmitter production, and serotonin formation. Its indole ring structure makes it essential for these processes .Wissenschaftliche Forschungsanwendungen
L-Tryptophan-15N2: A Comprehensive Analysis of Scientific Research Applications:
Protein Synthesis Studies
L-Tryptophan-15N2 is an essential amino acid used in protein synthesis. Its isotopically labeled form is valuable in NMR-based research to probe the structure, dynamics, and binding of biological macromolecules .
Metabolic Engineering
It plays a significant role in microbial fermentation , where metabolic engineering approaches are adopted for the biosynthesis of L-Tryptophan in organisms like Escherichia coli and Saccharomyces cerevisiae .
Melatonin Synthesis
Engineered microbial systems can use L-Tryptophan for the biosynthesis of melatonin , an important compound with various biological roles .
Nutritional and Pharmacological Aspects
L-Tryptophan’s metabolism, dietary presence, and therapeutic effects are studied extensively, as well as the side effects when used as a drug .
Wirkmechanismus
Target of Action
L-Tryptophan-15N2, a variant of L-Tryptophan labeled with Nitrogen-15 (^15N), primarily targets the enzymes involved in the metabolism of L-Tryptophan . These enzymes include Tryptophan Hydroxylase, which is involved in the synthesis of serotonin, and Indoleamine 2,3-Dioxygenase (IDO), which initiates the kynurenine pathway .
Mode of Action
L-Tryptophan-15N2 interacts with its targets by serving as a substrate for the enzymes involved in its metabolic pathways . The ^15N label allows for the tracking of the compound’s metabolic fate, providing valuable information about the metabolic pathways it participates in .
Biochemical Pathways
L-Tryptophan-15N2 is metabolized via three major pathways :
- The indole pathway in gut bacteria, where it is transformed into several molecules, including ligands of the aryl hydrocarbon receptor (AhR) .
Pharmacokinetics
The pharmacokinetics of L-Tryptophan-15N2 are expected to be similar to those of regular L-Tryptophan. It is absorbed from the diet, distributed throughout the body, metabolized in the liver and other tissues, and excreted in the urine .
Result of Action
The metabolism of L-Tryptophan-15N2 results in the production of several bioactive molecules, including serotonin, melatonin, and various kynurenine pathway metabolites . These molecules have significant effects on various physiological processes, including mood regulation, sleep, immune response, and neuroprotection .
Action Environment
The action of L-Tryptophan-15N2 can be influenced by various environmental factors. For example, the gut microbiota can affect its metabolism, particularly in the indole pathway . Additionally, factors such as diet, stress, and disease state can influence the levels and activity of the enzymes involved in L-Tryptophan metabolism, thereby affecting the action of L-Tryptophan-15N2 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i12+1,13+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-BGQAPUEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C[15NH]2)C[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584319 | |
| Record name | L-(~15~N_2_)Tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Tryptophan-15N2 | |
CAS RN |
204634-20-8 | |
| Record name | L-(~15~N_2_)Tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

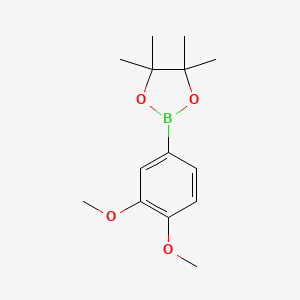

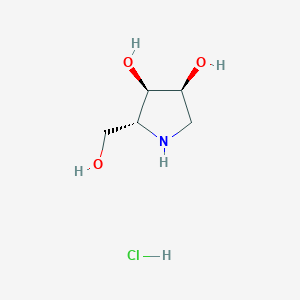
![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)

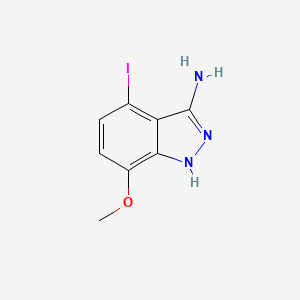

![Methyl [4-(2-aminoethoxy)phenyl]acetate](/img/structure/B1316030.png)


![Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B1316038.png)
![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)
